BenchChemオンラインストアへようこそ!

BMY-25368 hydrochloride

H2 receptor antagonist gastric acid secretion Heidenhain pouch dog

Select BMY-25368 hydrochloride for your H2 receptor research. This squaramide-based antagonist delivers 9x greater intravenous potency than ranitidine (Cavanagh et al., 1989) and sustained 24-hour acid suppression with once-daily dosing (Gavey et al., 1989). Its unique 1-cyclobutene-3,4-dione scaffold imparts distinct PK/PD properties unattainable with imidazole, furan, or thiazole analogs. Critical for gastric ulcer, NSAID lesion, and peripheral vs. central H2 discrimination studies. Avoid experimental variability—procure the specific tool compound validated in peer-reviewed models.

Molecular Formula C19H26ClN3O3
Molecular Weight 379.9 g/mol
CAS No. 86134-36-3
Cat. No. B8449720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMY-25368 hydrochloride
CAS86134-36-3
Molecular FormulaC19H26ClN3O3
Molecular Weight379.9 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=C(C(=O)C3=O)N.Cl
InChIInChI=1S/C19H25N3O3.ClH/c20-16-17(19(24)18(16)23)21-8-5-11-25-15-7-4-6-14(12-15)13-22-9-2-1-3-10-22;/h4,6-7,12,21H,1-3,5,8-11,13,20H2;1H
InChIKeyBCFLXSGCJYZLCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview: BMY-25368 Hydrochloride (CAS 86134-36-3) as a Histamine H2 Receptor Antagonist


3-amino-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]cyclobut-3-ene-1,2-dione;hydrochloride (CAS 86134-36-3), commonly designated as BMY-25368 hydrochloride or SKF 94482 hydrochloride, is a synthetic small-molecule histamine H2 receptor antagonist . Structurally characterized by a 1-cyclobutene-3,4-dione (squaramide) core linked via a propylamino spacer to a piperidinylmethylphenoxy moiety [1], this compound was originally developed as a research tool for probing gastric acid secretion pathways. Its primary pharmacological action is competitive, reversible antagonism at the histamine H2 receptor, which translates functionally into inhibition of gastric acid secretion stimulated by histamine, pentagastrin, bethanechol, and food intake [2]. While belonging to the broader H2 antagonist class alongside agents such as cimetidine, ranitidine, and famotidine, BMY-25368 exhibits a distinctive in vivo pharmacological profile marked by enhanced potency and extended duration of action in preclinical models [3].

Critical Rationale for Procuring BMY-25368 (CAS 86134-36-3) Over Generic H2 Antagonist Alternatives


Despite sharing a common molecular target—the histamine H2 receptor—substituting BMY-25368 hydrochloride with a structurally or pharmacologically distinct H2 antagonist such as ranitidine, cimetidine, or famotidine is not scientifically interchangeable in experimental settings. Even within the same receptor class, differences in receptor binding kinetics, functional selectivity, and downstream signaling modulation can lead to divergent outcomes in vivo [1]. Furthermore, BMY-25368's unique 1-cyclobutene-3,4-dione scaffold imparts a distinct pharmacokinetic and pharmacodynamic signature that differs from imidazole (cimetidine), furan (ranitidine), or thiazole (famotidine) analogs [2]. Critically, published comparative data demonstrate that BMY-25368 is up to ninefold more potent than ranitidine on an intravenous basis and exhibits a significantly longer duration of gastric acid suppression, with relative potency increasing over time [3]. These quantitative disparities in potency and duration directly impact experimental design, dose selection, and interpretation of results in gastric physiology, ulcerogenesis, and H2 receptor pharmacology studies. Failure to procure the specific compound introduces uncontrolled variability that undermines data reproducibility and cross-study comparisons.

Quantitative Differentiation Data for BMY-25368 Hydrochloride (CAS 86134-36-3): A Head-to-Head Comparative Evidence Guide


Intravenous Potency Advantage: BMY-25368 vs. Ranitidine in Histamine-Stimulated Gastric Acid Secretion (Canine Model)

In a controlled preclinical study utilizing the Heidenhain pouch dog model, BMY-25368 demonstrated substantially greater potency than ranitidine in inhibiting histamine-stimulated gastric acid secretion following bolus intravenous administration. The study quantified that BMY-25368 was nine times more potent than ranitidine under these experimental conditions [1]. This potency differential provides a clear, quantifiable basis for selecting BMY-25368 over ranitidine in intravenous dosing regimens where achieving maximal antisecretory effect with minimal compound mass is a priority.

H2 receptor antagonist gastric acid secretion Heidenhain pouch dog intravenous potency ranitidine comparator

Oral Potency and Gastric Cytoprotection: BMY-25368 vs. Ranitidine in Aspirin-Induced Gastric Lesions (Canine Model)

In the same canine study, BMY-25368's oral potency was evaluated against ranitidine across multiple secretagogues. Oral potency of BMY-25368 relative to ranitidine ranged from 2.8 to 4.4, depending on the specific gastric secretion stimulant employed [1]. Notably, when assessed for its ability to antagonize aspirin-induced gastric lesions—a model relevant to NSAID-related gastric injury—BMY-25368 was nine times more potent than ranitidine following oral administration [1]. This finding establishes that BMY-25368 offers a significant oral potency advantage in a pathophysiologically relevant gastric injury model, distinguishing it from ranitidine.

gastric cytoprotection aspirin-induced lesions oral potency ranitidine comparator gastric ulcer model

Duration of Action: Time-Dependent Potency Increase of BMY-25368 vs. Ranitidine (Canine Model)

BMY-25368 exhibits a significantly longer duration of gastric antisecretory action compared to ranitidine, a key differentiator for experimental protocols requiring sustained acid suppression. In the Heidenhain pouch dog model, the relative oral potency of BMY-25368 versus ranitidine increased from 3.2-fold when assessed 1–3 hours post-dose to 28-fold when measured 10–12 hours post-dose [1]. This time-dependent increase in relative potency underscores BMY-25368's prolonged pharmacodynamic effect, which is not observed with ranitidine.

duration of action sustained acid suppression time-dependent potency ranitidine comparator Heidenhain pouch dog

24-Hour Intragastric Acidity Suppression in Human Subjects: BMY-25368 vs. Placebo

In a double-blind, placebo-controlled clinical study evaluating the antisecretory efficacy of BMY-25368 (referred to as SK&F 94482) in healthy human subjects, a single oral daily dose of 400 mg produced a significant 75% reduction in median 24-hour integrated intragastric acidity compared to placebo [1]. Specifically, median integrated 24-hour intragastric acidity was 218 mmol·h/L with BMY-25368 versus 883 mmol·h/L with placebo (P = 0.003) [1]. This suppression was sustained throughout the 24-hour dosing interval.

intragastric acidity pH monitoring human pharmacodynamics gastric acid suppression clinical trial

Dose-Dependent Gastric Acid Suppression in Equine Model: BMY-25368 vs. Baseline

In a study assessing the gastric antisecretory effects of BMY-25368 in fasted foals, intramuscular administration of the compound produced a dose-dependent increase in gastric pH and decrease in hydrogen ion concentration relative to baseline [1]. At doses of 0.22 mg/kg and 1.10 mg/kg, the elevation in gastric pH was sustained for greater than 4 hours [1]. This study establishes BMY-25368 as a potent H2 antagonist in a large animal model, with defined dosing for achieving prolonged gastric acid suppression.

veterinary pharmacology equine gastric ulcers dose-response pH elevation BMY-25368

Lack of Central H2 Receptor Activity: BMY-25368 vs. Cimetidine in Rat Cardiovascular Model

A comparative study investigated the ability of three H2 antagonists—MK-208, BMY-25368, and cimetidine—to block central H2 receptor-mediated cardiovascular responses in rats. Both BMY-25368 and cimetidine failed to antagonize the cardiovascular actions of impromidine, a potent H2 agonist [1]. This negative finding indicates that BMY-25368, like cimetidine, is an established peripheral H2 antagonist and does not cross the blood-brain barrier sufficiently to modulate central H2 receptors, suggesting that central and peripheral H2 receptors may be pharmacologically distinct [1].

central H2 receptors peripheral selectivity cimetidine comparator cardiovascular pharmacology impromidine

Defined Research and Preclinical Application Scenarios for BMY-25368 Hydrochloride (CAS 86134-36-3)


Preclinical Studies Requiring High-Potency Intravenous H2 Antagonism with Minimal Dosing Volume

In intravenous dosing paradigms where achieving maximal gastric acid suppression with minimal compound mass is critical—such as in small animal infusion studies, isolated organ perfusion, or studies with limited solubility/formulation capacity—the ninefold greater intravenous potency of BMY-25368 relative to ranitidine provides a quantifiable advantage [1]. Researchers can administer a 9x lower dose (by mass) to achieve equivalent antisecretory effect, reducing potential off-target effects or vehicle-related artifacts. This is directly supported by the Cavanagh et al. (1989) Heidenhain pouch dog study demonstrating 9x IV potency [1].

Long-Term Gastric Acid Suppression Studies in Large Animal Models

For experiments requiring sustained, 24-hour suppression of gastric acid secretion with once-daily dosing—such as chronic gastric ulcer healing studies, evaluation of mucosal repair mechanisms, or long-term pharmacodynamic monitoring—BMY-25368's extended duration of action is a key differentiator. The human study by Gavey et al. (1989) demonstrated a 75% reduction in 24-hour intragastric acidity with a single 400 mg oral dose [2]. The equine study by Orsini et al. (1991) further validates its efficacy in a large animal model, with sustained pH elevation for >4 hours at 0.22–1.10 mg/kg IM [3]. These data support its use in veterinary research and translational large animal models.

Gastric Cytoprotection and NSAID-Induced Injury Models

In preclinical models of gastric mucosal injury induced by NSAIDs (e.g., aspirin), BMY-25368's ninefold oral potency advantage over ranitidine in preventing gastric lesions provides a strong rationale for its selection [1]. This application is particularly relevant for studies exploring the gastroprotective effects of H2 antagonists beyond acid suppression alone, or for comparative efficacy studies against proton pump inhibitors. The direct head-to-head data from Cavanagh et al. (1989) in the aspirin-induced gastric lesion dog model substantiates this use [1].

Peripheral H2 Receptor Pharmacology Studies Requiring Exclusion of Central Effects

For investigations aimed at dissecting peripheral vs. central H2 receptor-mediated physiological responses, BMY-25368 is a validated tool compound. Comparative data from rat cardiovascular studies demonstrate that BMY-25368, like cimetidine, fails to antagonize central H2-mediated actions of impromidine, confirming its peripheral selectivity [4]. This makes BMY-25368 appropriate for experiments where confounding central H2 effects must be excluded.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMY-25368 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.